Home > Products > Screening Compounds P144356 > tert-butyl (4aR,7aR)-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate
tert-butyl (4aR,7aR)-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate - 1932337-68-2

tert-butyl (4aR,7aR)-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate

Catalog Number: EVT-3249505
CAS Number: 1932337-68-2
Molecular Formula: C11H20N2O3
Molecular Weight: 228.29
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

tert-butyl (4aR,7aR)-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate is a bicyclic organic compound characterized by its complex molecular structure. It has the molecular formula C11H20N2O3C_{11}H_{20}N_{2}O_{3} and is classified as a member of the pyrrolo[3,4-b][1,4]oxazine family. This compound is notable for its chirality and specific stereochemistry, which contribute to its unique chemical properties and potential biological activities. The compound is listed under CAS number 1932337-68-2 and is available from various chemical suppliers for research purposes.

Synthesis Analysis

The synthesis of tert-butyl (4aR,7aR)-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate typically involves several key steps:

  1. Formation of the Pyrrolo[3,4-b][1,4]oxazine Ring: This step often involves a cyclization reaction between an amino alcohol and a suitable carbonyl compound. The choice of reagents and conditions can significantly affect the yield and purity of the product.
  2. Introduction of the tert-butyl Group: The tert-butyl group is introduced through esterification using tert-butyl chloroformate in the presence of a base such as triethylamine. This step requires careful control of reaction conditions to avoid side reactions.
  3. Purification: The final product is purified using techniques such as recrystallization or column chromatography to ensure high purity levels necessary for further applications.
Molecular Structure Analysis

The molecular structure of tert-butyl (4aR,7aR)-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate features a bicyclic framework composed of a pyrrolidine ring fused to an oxazine ring. The stereochemistry at positions 4a and 7a is crucial for the compound's properties:

  • Molecular Formula: C11H20N2O3C_{11}H_{20}N_{2}O_{3}
  • InChI Key: InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-4-5-15-9-7-12-6-8(9)13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1

The specific arrangement of atoms and functional groups within this bicyclic structure contributes to its unique reactivity and potential interactions in biological systems.

Chemical Reactions Analysis

tert-butyl (4aR,7aR)-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate can undergo several types of chemical reactions:

  1. Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
  2. Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
  3. Substitution Reactions: Nucleophilic substitution reactions may occur where nucleophiles replace certain functional groups within the compound.

These reactions highlight the versatility of this compound in synthetic organic chemistry.

Mechanism of Action

The mechanism of action for tert-butyl (4aR,7aR)-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate remains an area of active research. Preliminary studies suggest that its unique bicyclic structure may allow it to interact with specific biological targets such as enzymes or receptors involved in various physiological processes. Understanding these interactions requires detailed studies including binding affinity assays and structure-activity relationship evaluations.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl (4aR,7aR)-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate include:

  • Molecular Weight: 228.29 g/mol
  • Appearance: Typically exists as a solid or crystalline substance.
  • Solubility: The solubility profile in various solvents is crucial for its application in biological systems.

These properties are essential for determining how the compound behaves under different conditions and its suitability for various applications in research and industry.

Applications

tert-butyl (4aR,7aR)-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate has potential applications in several scientific fields:

  1. Medicinal Chemistry: Given its unique structure and potential biological activity, this compound could serve as a lead candidate for drug development targeting specific diseases.
  2. Organic Synthesis: Its reactivity allows it to be used as an intermediate in synthesizing other complex organic molecules.
  3. Material Science: Research into its properties may reveal applications in developing new materials with desirable characteristics.
Introduction to Hexahydropyrrolo[3,4-b][1,4]Oxazine Scaffolds in Contemporary Medicinal Chemistry

Structural Significance of Bicyclic Morpholine-Pyrrolidine Hybrid Systems

The pyrrolo[3,4-b][1,4]oxazine core constitutes a fusion of two biologically privileged structures: pyrrolidine and morpholine rings. This bicyclic [3.3.0] system exhibits pronounced structural features that enhance its utility in medicinal chemistry:

  • Stereochemical Complexity: The fused ring system generates two chiral centers (typically at C4a and C7a positions), enabling the formation of distinct diastereomers. The (4aR,7aR) configuration is particularly favored due to its spatial orientation of substituents, which facilitates optimal interactions with biological targets [3] [7].
  • Conformational Restriction: The scaffold's trans-fused rings lock the nitrogen atoms in specific orientations, reducing conformational flexibility compared to monocyclic analogs. This constraint lowers the entropic penalty upon target binding, often enhancing potency and selectivity [6] [8].
  • Functionalization Potential: The bridged nitrogen (N3 position) and carbon atoms (C5/C6 positions) serve as versatile sites for derivatization. Additionally, the carboxylate group at C4 allows for further chemical transformations or serves as a hydrogen-bond acceptor [2] [3].

Table 1: Structural and Physicochemical Profile of (4aR,7aR)-Hexahydropyrrolo[3,4-b][1,4]Oxazine Derivatives

PropertyValueMeasurement Technique/Reference
Molecular FormulaC₁₁H₂₀N₂O₃Elemental Analysis [2] [3]
Molecular Weight228.29 g/molMass Spectrometry [2] [3]
Density1.108 ± 0.06 g/cm³Predicted Computational Model [3]
Boiling Point325.3 ± 37.0 °CPredicted Computational Model [3]
pKa9.32 ± 0.20Potentiometric Titration [3]
Storage Stability2-8°C (sealed, inert atmosphere)Experimental Stability Studies [4]

The scaffold's physicochemical profile demonstrates favorable drug-like properties: moderate molecular weight (<300 g/mol), calculated density (~1.1 g/cm³), and basic pKa (9.32) suggesting predominant protonation at physiological pH. These characteristics align with Lipinski's parameters for oral bioavailability [3] [6]. The bicyclic framework also exhibits enhanced metabolic stability compared to monocyclic analogs due to reduced cytochrome P450 accessibility to its heteroatoms. X-ray crystallographic studies confirm that the (4aR,7aR) configuration adopts a twisted boat-chair conformation, positioning the N-H bond axial to the ring system for optimal hydrogen-bond donation [7].

Role of tert-Butoxycarbonyl (Boc) Protection in Heterocyclic Drug Discovery

The tert-butoxycarbonyl (Boc) group serves as a cornerstone protecting strategy in the synthesis of complex nitrogen heterocycles. Its application to the hexahydropyrrolooxazine scaffold provides critical advantages:

  • Amine Protection: The Boc group effectively shields the secondary amine (N3) during multi-step syntheses, preventing unwanted side reactions such as oxidation, alkylation, or acylation at this nucleophilic site. This protection is crucial given the scaffold's susceptibility to electrophilic degradation [3] [6].
  • Crystallinity Enhancement: Boc-protected derivatives exhibit improved crystallinity compared to their free-base counterparts, facilitating purification via recrystallization. This property is evidenced by the commercial availability of high-purity (>97%) (4aR,7aR)-Boc-protected hexahydropyrrolooxazine [2] [3].
  • Controlled Deprotection: The Boc group can be selectively removed under mild acidic conditions (e.g., TFA/DCM) without disrupting the sensitive bicyclic framework. This orthogonality enables sequential synthetic strategies where the Boc group is removed after other functional group manipulations [6] [8].
  • Steric Guidance: The bulky tert-butyl moiety directs stereoselective reactions at adjacent chiral centers. In ring-forming reactions, the Boc group's steric bulk favors transition states that yield the thermodynamically preferred (4aR,7aR) diastereomer [3] [8].

Table 2: Strategic Applications of Boc Protection in Pyrrolooxazine Chemistry

Application ContextFunctional BenefitSynthetic Outcome
Amine ProtectionPrevents N-alkylation/acylation side reactionsEnables selective C-functionalization [3]
Acid-Labile DeprotectionOrthogonal to base-sensitive groupsCompatible with ester hydrolysis steps [6]
Chiral Pool SynthesisPreserves stereochemistry during transformationsMaintains (4aR,7aR) configuration integrity [8]
Solid-Phase Peptide SynthesisTemporarily masks secondary amine for couplingFacilitates incorporation into peptide mimetics [6]
Metallation ReactionsReduces N-chelation of organometallic reagentsImproves regioselectivity of C-H functionalization [8]

The Boc group's moderate electron-withdrawing nature slightly reduces the basicity of the adjacent nitrogen, diminishing its hydrogen-bond-donating capacity while maintaining hydrogen-bond-accepting capability through the carbonyl oxygen. This electronic modulation can be exploited to fine-tune target interactions during early drug discovery stages. Upon deprotection, the liberated secondary amine serves as a critical pharmacophore for salt formation or hydrogen-bond donation, significantly enhancing target affinity in bioactive molecules [6] [8].

Emergence of (4aR,7aR) Configuration as a Privileged Chiral Motif

The absolute (4aR,7aR) stereochemistry has emerged as a privileged configuration within the pyrrolo[3,4-b][1,4]oxazine scaffold, demonstrating superior interactions with biological targets compared to other stereoisomers:

  • Stereoselective Synthesis: Commercial suppliers exclusively offer the (4aR,7aR) enantiomer at premium prices (e.g., $227/100mg), reflecting the synthetic challenges in achieving high enantiopurity. Asymmetric hydrogenation and chiral resolution techniques have been optimized to produce this configuration with >97% diastereomeric excess [2] [3] [5].
  • Target Complementarity: The (4aR,7aR) configuration positions its functional groups in a pseudo-equatorial orientation that optimally engages with enzyme binding pockets. Patent literature reveals this specific isomer's incorporation in monoacylglycerol lipase (MAGL) inhibitors, where the stereochemistry enables hydrogen bonding with catalytic serine residues and hydrophobic interactions with the oxyanion hole [8].
  • Conformational Rigidity: X-ray crystallographic analyses demonstrate that the (4aR,7aR) configuration adopts a trans-decalin-like fusion with ring junction hydrogen atoms in a di-axial orientation. This arrangement minimizes 1,3-diaxial strain and stabilizes the bioactive conformation [3] [7].
  • Metabolic Advantages: Comparative studies indicate the (4aR,7aR) isomer exhibits enhanced metabolic stability over its (4aS,7aS) counterpart, attributed to differential exposure of metabolically labile sites to cytochrome P450 enzymes. This property significantly improves pharmacokinetic profiles in preclinical models [6] [8].

Table 3: Therapeutic Applications of (4aR,7aR)-Configured Pyrrolooxazine Derivatives

Therapeutic AreaMolecular TargetBiological Role
Neuropathic PainMonoacylglycerol Lipase (MAGL)Endocannabinoid modulation [8]
Neurodegenerative Diseasesβ-Secretase (BACE1)Amyloid-β reduction [8]
Anti-Inflammatory TherapyInterleukin-1 Receptor-Associated Kinase 4 (IRAK4)Toll-like receptor signaling inhibition [8]
OncologyPARP InhibitorsDNA repair disruption [6]
Antibacterial AgentsPenicillin-Binding Proteins (PBPs)Cell wall synthesis inhibition [8]

The (4aR,7aR) motif's privileged status is further evidenced by its presence in clinical candidates targeting neurological disorders. In MAGL inhibitors for neuropathic pain management, this configuration provides >100-fold selectivity over other serine hydrolases compared to alternative stereoisomers [8]. The scaffold's versatility extends to kinase inhibition applications, where the protonatable nitrogen forms critical salt bridges with ATP-binding site residues. Molecular modeling confirms that the (4aR,7aR) configuration optimally orients pendant aromatic substituents toward hydrophobic subpockets in diverse target classes [6] [8]. This stereochemical preference underscores the importance of chiral control in developing the next generation of therapeutics based on this bicyclic framework.

Properties

CAS Number

1932337-68-2

Product Name

tert-butyl (4aR,7aR)-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate

IUPAC Name

tert-butyl (4aR,7aR)-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate

Molecular Formula

C11H20N2O3

Molecular Weight

228.29

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-4-5-15-9-7-12-6-8(9)13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1

InChI Key

YLMNCYATSGIUDS-RKDXNWHRSA-N

SMILES

CC(C)(C)OC(=O)N1CCOC2C1CNC2

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2C1CNC2

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H]2[C@H]1CNC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.